(-)-Praeruptorin B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
(-)-Praeruptorin B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
Abstract
(-)-Praeruptorin B, a naturally occurring angular-type pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, and natural sources of (-)-Praeruptorin B. It details the experimental protocols for its isolation and structural elucidation and explores its mechanisms of action through key signaling pathways. Quantitative data on its biological activities are presented for comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Discovery and Structural Elucidation
The structural elucidation of (-)-Praeruptorin B was primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5]
Experimental Protocol: Structural Elucidation
1.1.1. Sample Preparation: Purified (-)-Praeruptorin B is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl3), for NMR analysis.
1.1.2. NMR Spectroscopy:
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¹H NMR: Provides information on the number of different types of protons and their chemical environments.
-
¹³C NMR: Determines the number of different types of carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
1.1.3. Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₂₄H₂₆O₇.[6]
Natural Sources
The primary natural source of (-)-Praeruptorin B is the root of Peucedanum praeruptorum Dunn (Apiaceae).[1][5] However, it has also been isolated from other plant species, including:
-
Saposhnikovia divaricata[7]
-
Angelica cincta
-
Peucedanum japonicum Thunb.[7]
-
P. formosanum Hay[7]
-
Angelica anomala Avé-Lall[8]
The concentration of (-)-Praeruptorin B can vary depending on the plant part and its developmental stage. Studies have shown that the coumarin (B35378) content is highest in the roots of Peucedanum praeruptorum before bolting and decreases after flowering.[9]
Experimental Protocols: Isolation and Purification
Several methods have been developed for the isolation and purification of (-)-Praeruptorin B from its natural sources. A common approach involves solvent extraction followed by chromatographic techniques.
Protocol 1: Solvent Extraction and Column Chromatography
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Extraction: Dried and pulverized roots of Peucedanum praeruptorum are extracted with a solvent of moderate polarity, such as methanol (B129727) or ethyl acetate (B1210297).[1][10]
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Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., ethyl acetate and water) to separate compounds based on their solubility.[10]
-
Column Chromatography: The fraction enriched with (-)-Praeruptorin B (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A mobile phase of toluene/ethyl acetate is commonly used for elution.[1] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing pure (-)-Praeruptorin B are combined and the solvent is evaporated to yield the purified compound.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
A preparative HSCCC method has been successfully employed for the one-step separation and purification of coumarins, including (+)-praeruptorin B, from Peucedanum praeruptorum.[5]
-
Two-Phase Solvent System: A system of light petroleum-ethyl acetate-methanol-water is used. The upper phase serves as the stationary phase.[5]
-
Gradient Elution: The mobile phase, which is the lower phase of the solvent system, is changed in a gradient manner to effectively separate the different coumarins.[5]
-
Isolation and Purity: This method has been shown to yield (+)-praeruptorin B with high purity (99.4%).[5]
Signaling Pathways and Mechanism of Action
(-)-Praeruptorin B exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of the PI3K/AKT/NF-κB Pathway
(-)-Praeruptorin B has demonstrated anti-invasive effects in cancer cells by targeting the PI3K/AKT signaling pathway. It inhibits the phosphorylation of AKT, which in turn suppresses the nuclear translocation of the NF-κB complex.[1] This leads to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[1]
Calcium Channel Blockade
Praeruptorins, including (-)-Praeruptorin B, have been identified as calcium channel blockers.[7][11] They inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[11] This action leads to vasodilation, a reduction in cardiac contractility, and a slowing of the heart rate, contributing to its potential cardiovascular protective effects.[11][12]
Modulation of the Constitutive Androstane (B1237026) Receptor (CAR) Pathway
Praeruptorins have been shown to interact with the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endobiotics.[13] Activation of CAR leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on DNA, inducing the transcription of genes encoding drug-metabolizing enzymes and transporters.[13]
Quantitative Data
The biological activities of (-)-Praeruptorin B have been quantified in various assays. The following tables summarize some of the key findings.
Table 1: Cytotoxicity and Antimicrobial Activity of Praeruptorins
| Compound/Extract | Assay | Organism/Cell Line | Result | Reference |
| (-)-Praeruptorin B | Cytotoxicity | Artemia salina | LC₅₀: 34.5 µg/ml | [1] |
| Praeruptorin A | Cytotoxicity | Artemia salina | LC₅₀: 121.2 µg/ml | [1] |
| Ethyl Acetate Extract | Cytotoxicity | Artemia salina | LC₅₀: 40.2 µg/ml | [1] |
| Praeruptorin A | Antimicrobial | Streptococcus agalactiae | MIC: 100 µg/ml | [1] |
| Ethyl Acetate Extract | Antimicrobial | Streptococcus agalactiae | MIC: 250 µg/ml | [1] |
Table 2: Anti-inflammatory Activity of Praeruptorins
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Praeruptorin B | NO Production Inhibition | IL-1β-treated rat hepatocytes | 4.3 µM | [10] |
| Praeruptorin A | NO Production Inhibition | IL-1β-treated rat hepatocytes | 20.6 µM | [10] |
| Praeruptorin E | NO Production Inhibition | IL-1β-treated rat hepatocytes | 16.4 µM | [10] |
Table 3: Isolation Yield and Purity of (+)-Praeruptorin B
| Method | Starting Material | Yield | Purity | Reference |
| HSCCC | Crude extract of P. praeruptorum | 31.9 mg | 99.4% | [5] |
Conclusion
(-)-Praeruptorin B is a promising natural product with a range of biological activities, including anticancer, cardiovascular protective, and anti-inflammatory effects. Its mechanisms of action involve the modulation of key cellular signaling pathways. The detailed protocols for its isolation and purification, along with the growing body of evidence for its pharmacological properties, make (-)-Praeruptorin B a compelling candidate for further research and development in the pharmaceutical industry. This technical guide provides a solid foundation for scientists and researchers to build upon in their exploration of this potent bioactive molecule.
Experimental Workflow Diagram
References
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